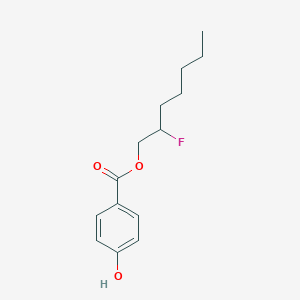

2-Fluoroheptyl 4-hydroxybenzoate

Description

2-Fluoroheptyl 4-hydroxybenzoate is a synthetic derivative of 4-hydroxybenzoic acid, featuring a fluorinated heptyl chain esterified at the phenolic hydroxyl group. Structurally, it belongs to the paraben family, which includes alkyl esters of 4-hydroxybenzoic acid widely used as preservatives in cosmetics, pharmaceuticals, and industrial products . The incorporation of a fluorine atom at the 2-position of the heptyl chain distinguishes it from conventional parabens (e.g., methyl, ethyl, or propyl parabens) and may enhance its stability, lipophilicity, and resistance to enzymatic degradation .

Properties

CAS No. |

134322-39-7 |

|---|---|

Molecular Formula |

C14H19FO3 |

Molecular Weight |

254.30 g/mol |

IUPAC Name |

2-fluoroheptyl 4-hydroxybenzoate |

InChI |

InChI=1S/C14H19FO3/c1-2-3-4-5-12(15)10-18-14(17)11-6-8-13(16)9-7-11/h6-9,12,16H,2-5,10H2,1H3 |

InChI Key |

XJIFKZXKEIQPPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(COC(=O)C1=CC=C(C=C1)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroheptyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-fluoroheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroheptyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-hydroxybenzoic acid and 2-fluoroheptanoic acid.

Reduction: 4-hydroxybenzyl alcohol and 2-fluoroheptanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoroheptyl 4-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoroheptyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid and 2-fluoroheptanol, which may exert biological effects. The fluoro group can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors.

Comparison with Similar Compounds

Alkyl 4-Hydroxybenzoates (Parabens)

- Methyl 4-Hydroxybenzoate : The shortest-chain paraben, widely used for its broad-spectrum antimicrobial activity and water solubility. Its efficacy is concentration-dependent, with optimal inhibition observed at 0.1–0.3% (w/v) in cosmetic formulations .

- Heptyl 4-Hydroxybenzoate : A longer-chain analogue with increased lipophilicity, typically used in oil-based products. The heptyl chain enhances membrane permeability in microbial targets but reduces water solubility .

- This modification may improve stability in alkaline environments compared to non-fluorinated parabens .

Fluorinated Benzoate Derivatives

- 4-Fluorobenzoate Esters: Compounds like 2-(4-ethylphenyl)-2-oxoethyl 4-fluorobenzoate (CAS 524042-93-1) share structural similarities but lack the phenolic hydroxyl group critical for antimicrobial activity in parabens. These derivatives are often explored for liquid crystalline or polymer applications .

Physicochemical Properties

| Property | 2-Fluoroheptyl 4-Hydroxybenzoate | Methyl 4-Hydroxybenzoate | Heptyl 4-Hydroxybenzoate |

|---|---|---|---|

| Molecular Weight | ~254.3 g/mol | 152.1 g/mol | 236.3 g/mol |

| Water Solubility | Low (fluorine enhances hydrophobicity) | 2.5 g/L at 25°C | 0.1 g/L at 25°C |

| LogP | ~4.2 (estimated) | 1.96 | 3.85 |

| Antimicrobial Efficacy | Presumed broad-spectrum, enhanced stability | Effective at low pH | Effective in lipid-rich environments |

Antimicrobial Activity and Mechanisms

- This compound : The fluorine atom may interfere with microbial efflux pumps or enzymatic degradation pathways, as seen in fluorinated pharmaceuticals. Its long alkyl chain likely disrupts microbial membrane integrity, similar to heptyl parabens .

- Comparison with Non-Fluorinated Parabens: Methyl and propyl parabens exhibit concentration-dependent inhibition, but their efficacy diminishes in alkaline conditions due to ionization. Fluorination could mitigate this limitation by maintaining the compound’s neutral form across a wider pH range .

- Resistance Mechanisms : Some bacteria, like Pseudomonas putida, express transporters (e.g., PcaK) for 4-hydroxybenzoate uptake. Structural modifications in 2-fluoroheptyl derivatives may reduce affinity for these transporters, limiting microbial degradation and enhancing preservative longevity .

Metabolic and Toxicological Profiles

- Metabolism : Unlike shorter-chain parabens, which are rapidly hydrolyzed by esterases, the fluorinated heptyl chain in this compound may resist enzymatic cleavage, leading to prolonged systemic exposure in biological systems .

- Toxicity: Parabens are associated with estrogenic activity and allergic dermatitis. Comparative studies on fluorinated vs. non-fluorinated parabens are needed to assess bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.